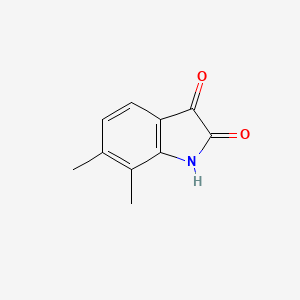6,7-dimethyl-1H-indole-2,3-dione
CAS No.: 20205-43-0
Cat. No.: VC2156113
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20205-43-0 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 6,7-dimethyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) |
| Standard InChI Key | GVRLEGBOODEAOX-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C |
Introduction
Structure and Chemical Identity
6,7-Dimethyl-1H-indole-2,3-dione belongs to the indole family of heterocyclic compounds, featuring a bicyclic structure with fused benzene and pyrrole rings. The compound's distinctive structural elements include:
Molecular Architecture
The compound contains a core indole structure with two methyl groups positioned at the 6 and 7 positions of the benzene portion of the indole ring system. Additionally, it features two carbonyl groups at positions 2 and 3, contributing to its diketone functionality and making it a derivative of isatin . This specific arrangement of functional groups distinguishes it from other indole derivatives and influences its chemical behavior.
Identification Details
Physical and Chemical Properties
6,7-Dimethyl-1H-indole-2,3-dione possesses several notable physical and chemical properties that determine its behavior in various environments and its potential applications.
Physical Characteristics
The compound typically appears as a yellow to orange solid at room temperature . This coloration is characteristic of many indole derivatives with conjugated systems. Its physical appearance makes it easily identifiable in laboratory settings.
Physicochemical Parameters
The following table summarizes the key physicochemical properties of 6,7-dimethyl-1H-indole-2,3-dione:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18400 g/mol |
| Density | 1.25 g/cm³ |
| Exact Mass | 175.06300 |
| Partition Coefficient (LogP) | 1.57620 |
| Polar Surface Area (PSA) | 46.17000 |
| Index of Refraction | 1.586 |
These values were determined through standard analytical techniques and computational methods . The compound's moderate LogP value suggests balanced lipophilic and hydrophilic properties, which may influence its solubility profile and potential for biological activity.
Structural Identifiers
For database purposes and structural elucidation, the compound can be represented using various chemical identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) |
| CAS Number | 20205-43-0 |
Chemical Reactivity
The chemical behavior of 6,7-dimethyl-1H-indole-2,3-dione is largely determined by its functional groups and electronic structure.
Reactive Centers
The compound features several reactive sites that can participate in various chemical transformations:
The carbonyl groups at positions 2 and 3 make the compound susceptible to nucleophilic addition reactions. The diketone functionality allows for a range of transformations including condensation reactions with nucleophiles . The indole nitrogen can serve as a site for N-alkylation or N-acylation reactions. These reactive centers provide multiple opportunities for chemical modification and derivatization.
Synthesis and Preparation
The preparation of 6,7-dimethyl-1H-indole-2,3-dione typically involves specialized organic synthesis techniques.
Applications and Research Significance
6,7-Dimethyl-1H-indole-2,3-dione has potential applications in several fields due to its unique structural features.
Pharmaceutical Applications
Indole derivatives, including compounds similar to 6,7-dimethyl-1H-indole-2,3-dione, have been investigated for various pharmacological activities:
Related indolinone derivatives have shown promising anticancer activities in research settings . The specific substitution pattern in 6,7-dimethyl-1H-indole-2,3-dione may confer unique biological properties compared to other isatin derivatives. The compound's balanced lipophilicity (LogP of 1.57620) suggests potential for reasonable bioavailability if developed as a pharmaceutical agent .
Synthetic Applications
In organic synthesis, 6,7-dimethyl-1H-indole-2,3-dione can serve as:
A building block for the synthesis of more complex heterocyclic compounds. A substrate for Knoevenagel condensations and other carbonyl-based transformations to create molecules with potential biological activity . A starting material for the development of new chemical entities with specific functional properties.
Research Value
The compound represents an important molecular scaffold for structure-activity relationship studies in medicinal chemistry research. Its specific substitution pattern can provide insights into how methyl groups at positions 6 and 7 influence the physical, chemical, and potentially biological properties compared to other isatin derivatives.
| Brand/Reference | Purity | Price Range (Approximate) | Estimated Delivery |
|---|---|---|---|
| IN-DA00280M | 97% | 111.00 € - 282.00 € | Apr 22, 2025 |
| 54-BUP05315 | 99.09% | 1,270.00 € - 4,733.00 € | Apr 23, 2025 |
| TM-T77568 | 99.09% | 115.00 € - 3,496.00 € | Apr 23, 2025 |
| 10-F060410 | 95.0% | Upon inquiry | May 02, 2025 |
This information indicates that the compound is accessible for research purposes, with varying price points depending on quantity and purity requirements .
Supply Considerations
The availability of different purity grades (ranging from 95% to 99.09%) allows researchers to select the appropriate quality for their specific application. Higher purity grades typically command premium prices but may be necessary for certain sensitive applications or analytical standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume